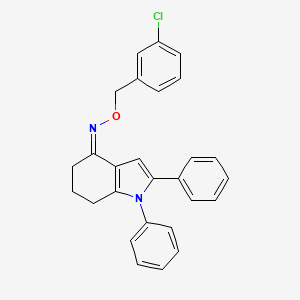

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime

Description

This compound belongs to the tetrahydroindole-oxime class, characterized by a bicyclic indole core substituted with phenyl groups at positions 1 and 2, and an O-(3-chlorobenzyl)oxime moiety at position 2. The 3-chlorobenzyl group introduces steric and electronic effects that differentiate it from analogs with varying substituents.

Propriétés

IUPAC Name |

(Z)-N-[(3-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O/c28-22-12-7-9-20(17-22)19-31-29-25-15-8-16-26-24(25)18-27(21-10-3-1-4-11-21)30(26)23-13-5-2-6-14-23/h1-7,9-14,17-18H,8,15-16,19H2/b29-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHKHSLXZZPMAW-GNVQSUKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC=C5)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC=C5)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and optimization of reaction conditions, such as the choice of solvents and the sequence of reagent addition, are crucial for scaling up the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Applications De Recherche Scientifique

Biological Activities

- Antitumor Activity : The compound has been identified as a reactant in the synthesis of psammopemmin A, which exhibits antitumor properties. This highlights its potential in cancer treatment protocols .

- Anti-inflammatory Properties : Studies have shown that derivatives of indole compounds can significantly inhibit inflammatory responses. For instance, compounds derived from similar structures have demonstrated notable inhibition of pro-inflammatory cytokines .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as guanylate cyclase and cyclooxygenases (COX), which are critical targets in the treatment of inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study focused on the synthesis of psammopemmin A using 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime as a precursor demonstrated its effectiveness against certain cancer cell lines. The synthesized compound showed IC50 values indicating potent antitumor activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Activity

Research evaluating the anti-inflammatory effects of indole derivatives revealed that compounds similar to 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime exhibited a significant reduction in edema in animal models. The results indicated a promising safety profile and efficacy superior to conventional anti-inflammatory drugs like diclofenac .

Mécanisme D'action

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Key structural analogs differ in the position/number of chlorine atoms on the benzyl group or phenyl rings. Selected examples include:

Key Observations :

- monoclinic systems) .

- Thermal Stability: Oximes with extensive hydrogen-bonding networks (e.g., tetrazole-based analogs) exhibit higher decomposition temperatures (>250°C) . The indole-oxime derivatives may have lower stability due to fewer H-bond donors.

- Synthesis : Ball milling with sulfamic acid catalysis (e.g., 98% yield for 6,6-dimethyl-1,2-diphenyl derivatives) is a common method for indole-4-one scaffolds . O-Benzyloxime formation typically involves hydroxylamine condensation followed by alkylation .

Crystallographic and Stability Insights

- Crystal Packing : The 4-chlorobenzyl analog crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g/cm³, suggesting tight packing due to halogen interactions . The 3-chloro variant may exhibit distinct lattice parameters due to altered Cl positioning.

- Decomposition: Non-indole oximes with multiple H-bonds (e.g., 5,5′-(hydrazonomethylene)bis(1H-tetrazole)) decompose at 247.6°C, whereas indole-oximes likely degrade at lower temperatures .

Activité Biologique

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by multiple phenyl groups and a chlorobenzyl moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C18H18ClN2O

- Molecular Weight : 316.80 g/mol

- CAS Number : 339105-86-1

The compound is synthesized through multicomponent reactions involving cyclohexane-1,3-diones and α-halogenoketones. The presence of the oxime functional group enhances its reactivity and biological potential.

The biological activity of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to specific receptors influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that derivatives of tetrahydroindoles exhibit significant anticancer properties. For instance:

- A study demonstrated that similar indole derivatives showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

- Indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Compounds with similar structures have reported IC50 values for COX inhibition as low as 0.01 µM .

Neuroprotective Effects

Recent studies have highlighted neuroprotective properties in related compounds:

- Certain indole derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The IC50 values for AChE inhibition in related compounds were reported around 0.62 µM .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) AChE | IC50 (µM) COX | Notes |

|---|---|---|---|

| 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime | TBD | TBD | Potential multitarget ligand |

| Curcumin | 6.53 | 54.65 | Standard reference for comparison |

| Rivastigmine | 0.08 | N/A | Benchmark for AChE inhibitors |

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated the effectiveness of related indole derivatives against various cancer cell lines, showcasing their potential as anticancer agents.

- In Vivo Models : Animal models have shown that these compounds can significantly reduce tumor growth and inflammation markers when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Fischer indole synthesis using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions (e.g., methanesulfonic acid in methanol under reflux) to form the indole core .

- Step 2 : Oxime formation via reaction of the carbonyl intermediate with hydroxylamine hydrochloride in ethanol/water at 60–80°C. Control pH (4–5) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product. Yield optimization requires precise temperature control during cyclization and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the indole backbone, aromatic protons (δ 6.8–7.5 ppm), and oxime proton (δ 8.2–8.5 ppm). Anomalies in splitting patterns may indicate stereoisomerism .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z ~461.38) and rules out impurities .

- IR Spectroscopy : Bands at ~3200 cm (N-H stretch) and ~1650 cm (C=O) validate functional groups .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The compound is sensitive to light and moisture. Degradation studies (TGA/DSC) show decomposition above 150°C. Store in amber vials at −20°C under inert gas (argon) .

- Handling : Use gloves and fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation exposure). First-aid protocols include immediate rinsing for skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., IC50 variability in kinase inhibition studies)?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Check for interference from the oxime group in reducing environments .

- Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates. For IC50 discrepancies >10%, re-evaluate assay conditions (pH, temperature, solvent/DMSO concentration) .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., cancer vs. antimicrobial pathways)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the indole ring (e.g., replace 3-chlorobenzyl with 4-fluorobenzyl) to alter hydrophobicity and hydrogen-bonding capacity. Test derivatives in parallel against panels of enzymes (e.g., kinases, cytochrome P450) .

- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize derivatives with ΔG < −8 kcal/mol for synthesis .

Q. How can reaction scalability challenges (e.g., low yields during oxime formation) be addressed for gram-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates. Monitor reaction progress via TLC every 30 minutes .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate oxime formation. A 2017 study achieved 85% yield using 5 mol% ZnCl2 at 50°C .

Q. What computational methods predict the compound’s metabolic stability and potential drug-drug interactions?

- Methodological Answer :

- In Silico Tools : SwissADME predicts CYP3A4/2D6 metabolism. Key parameters: Topological Polar Surface Area (TPSA > 80 Ų indicates poor permeability) and LogP (~3.5 suggests moderate blood-brain barrier penetration) .

- Metabolite Identification : Use MassHunter (Agilent) to profile Phase I/II metabolites in liver microsomes. Focus on hydroxylation at the indole C5 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.